molecular formula C8H10OS B3044732 Methanol, 1-[(phenylmethyl)thio]- CAS No. 100378-43-6

Methanol, 1-[(phenylmethyl)thio]-

Cat. No.: B3044732
CAS No.: 100378-43-6
M. Wt: 154.23 g/mol
InChI Key: RRGVORDGAOCWNZ-UHFFFAOYSA-N
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Description

Methanol, 1-[(phenylmethyl)thio]- (CAS: Not explicitly provided; systematic IUPAC name: 1-(benzylthio)methanol) is a sulfur-containing alcohol with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Structurally, it consists of a methanol backbone substituted at the hydroxyl-bearing carbon with a phenylmethylthio (benzylthio, SCH₂C₆H₅) group. This compound is characterized by its thioether linkage and polar hydroxyl group, which confer unique reactivity and solubility properties.

Properties

IUPAC Name

benzylsulfanylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-7-10-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGVORDGAOCWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293433
Record name Methanol, [(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100378-43-6
Record name Methanol, [(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanol, 1-[(phenylmethyl)thio]- can be synthesized through the reaction of methanol with benzyl mercaptan under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Methanol, 1-[(phenylmethyl)thio]- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanol, 1-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanol, 1-[(phenylmethyl)thio]- has several applications in scientific research:

Mechanism of Action

The mechanism by which Methanol, 1-[(phenylmethyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methanol, 1-[(phenylmethyl)thio]- with three analogous compounds, focusing on structural features, synthesis methods, and physicochemical properties.

10-((4,5-Dihydrothiazol-2-yl)thio)decan-1-ol (Compound 35)

Molecular Formula: C₁₃H₂₅NOS₂ Molecular Weight: 291.47 g/mol Structure: Features a decanol chain with a thioether-linked 4,5-dihydrothiazole ring. Synthesis: Produced via a two-step reaction:

1,10-Decanediol reacts with HBr to form 10-bromo-decan-1-ol.

Bromo intermediate reacts with 2-thiazoline-2-thiol in hydroethanolic KOH (97% yield) . Comparison:

  • Chain Length: The decanol chain in Compound 35 enhances hydrophobicity compared to the shorter methanol backbone of the target compound.

Ethanone, 1-[4-hydroxy-5-phenyl-2-[(phenylmethyl)thio]-3-thienyl]-

Molecular Formula: C₁₉H₁₆O₂S₂ Molecular Weight: 340.46 g/mol Structure: A thienyl ring substituted with hydroxy, phenyl, and benzylthio groups, linked to an ethanone moiety. Physicochemical Properties:

  • Melting Point: 108–110°C
  • Boiling Point: 494.7±45.0°C (predicted)
  • Density: 1.32±0.1 g/cm³
  • pKa: 9.38±0.21 .
    Comparison :
  • Backbone: The thienyl-ethanone framework introduces aromatic heterocyclic complexity, contrasting with the linear alcohol structure of the target compound.
  • Polarity: The ethanone group reduces polarity compared to the hydroxyl group in Methanol, 1-[(phenylmethyl)thio]-, affecting solubility in protic solvents.

4-Piperidinone, 1-[phenylmethyl]-, oxime

Molecular Formula: C₁₂H₁₄N₂O Molecular Weight: 202.26 g/mol Structure: A piperidinone ring with a benzyl substituent and an oxime functional group. Synthesis: Not explicitly detailed but likely involves benzylation of piperidinone followed by oxime formation . Comparison:

  • Functional Groups : The oxime and ketone groups enable nucleophilic reactions (e.g., condensations), whereas the target compound’s hydroxyl and thioether groups favor electrophilic substitutions or oxidations.

Data Table: Comparative Overview

Property Methanol, 1-[(phenylmethyl)thio]- 10-((4,5-Dihydrothiazol-2-yl)thio)decan-1-ol Ethanone, 1-[4-hydroxy-5-phenyl-2-[(phenylmethyl)thio]-3-thienyl]- 4-Piperidinone, 1-[phenylmethyl]-, oxime
Molecular Formula C₈H₁₀OS C₁₃H₂₅NOS₂ C₁₉H₁₆O₂S₂ C₁₂H₁₄N₂O
Molecular Weight 154.23 291.47 340.46 202.26
Key Functional Groups -OH, -SCH₂C₆H₅ -OH, -S-thiazoline -C(O)CH₃, -OH, -SCH₂C₆H₅ -C=N-OH, -C(O)-
Synthesis Yield Not reported 97% Not reported Not reported
Melting Point Not reported Not reported 108–110°C Not reported

Research Implications and Gaps

  • Synthesis Optimization: Methanol, 1-[(phenylmethyl)thio]- lacks reported synthetic routes in the provided evidence. Methods from analogous compounds (e.g., nucleophilic substitution of brominated alcohols with benzylthiol) could be extrapolated .
  • Applications: Thioether-containing compounds are prevalent in drug development (e.g., umeclidinium bromide in ). The target compound’s hydroxyl-thioether motif may enhance solubility in formulations compared to non-polar analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanol, 1-[(phenylmethyl)thio]-
Reactant of Route 2
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